

# An In-depth Technical Guide to 4-Hexadecylaniline (CAS: 79098-13-8)

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## Compound of Interest

Compound Name: 4-Hexadecylaniline

Cat. No.: B1198542

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **4-Hexadecylaniline**. The information is intended to support research and development activities in the fields of chemistry, materials science, and drug development.

## Physicochemical Properties

**4-Hexadecylaniline** is a long-chain alkyl aniline characterized by a hexadecyl group attached to the para position of the aniline ring. This amphiphilic structure, combining a hydrophilic amino head with a long hydrophobic alkyl tail, dictates its physical and chemical properties.

Table 1: Physicochemical Data of **4-Hexadecylaniline**

Property	Value	Source(s)
CAS Number	79098-13-8	N/A
Molecular Formula	C <sub>22</sub> H <sub>39</sub> N	N/A
Molecular Weight	317.55 g/mol	N/A
Appearance	Colorless to slightly yellow liquid or solid	[1]
Melting Point	30-35 °C	[1]
Boiling Point	310-330 °C	[1]
Solubility	Good solubility in common organic solvents	[1]

## Synthesis of 4-Hexadecylaniline: Experimental Protocols

Two primary synthetic routes are proposed for the laboratory-scale preparation of **4-Hexadecylaniline**: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction, and Suzuki-Miyaura Coupling.

### Method 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step method first introduces the C16 acyl chain onto the aniline ring, which is subsequently reduced to the alkyl chain. Aniline itself is not suitable for direct Friedel-Crafts reactions as the amino group complexes with the Lewis acid catalyst.[2] Therefore, the amino group must first be protected, for example, as an acetanilide.

#### Step 1: Friedel-Crafts Acylation of Acetanilide

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend acetanilide (1.0 eq) and aluminum chloride (AlCl<sub>3</sub>, 2.5 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

- **Addition of Acylating Agent:** Slowly add palmitoyl chloride (1.1 eq) to the cooled suspension (0 °C) with vigorous stirring.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude 4-acetylamino-hexadecanophenone.

#### Step 2: Wolff-Kishner Reduction

- **Reaction Setup:** Place the crude 4-acetylamino-hexadecanophenone (1.0 eq), hydrazine hydrate (10 eq), and potassium hydroxide (5 eq) in a high-boiling point solvent like diethylene glycol in a round-bottom flask fitted with a reflux condenser.
- **Reaction:** Heat the mixture to reflux (around 180-200 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC. During this step, both the ketone and the amide are reduced.
- **Work-up:** Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent such as ethyl acetate or diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- **Purification:** The crude **4-Hexadecylaniline** can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Figure 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction.

## Method 2: Suzuki-Miyaura Coupling

This method offers a more direct route to the carbon-carbon bond formation between the aniline ring and the hexadecyl chain.<sup>[3][4][5]</sup>

- **Reaction Setup:** In a Schlenk flask, combine 4-bromoaniline (1.0 eq), hexadecylboronic acid (1.2 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq), and a base like potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq).
- **Solvent:** Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
- **Reaction:** Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).
- **Work-up:** After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.

Figure 2: Suzuki-Miyaura Coupling Synthesis Route.

## Spectroscopic Data

While specific spectra for **4-Hexadecylaniline** are not readily available in public databases, representative data can be inferred from closely related long-chain 4-alkylanilines, such as 4-dodecylaniline.<sup>[1][6][7][8]</sup>

Table 2: Representative Spectroscopic Data for **4-Hexadecylaniline**

Technique	Expected Features
<sup>1</sup> H NMR	Aromatic Protons: Two doublets in the range of $\delta$ 6.5-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring. Alkyl Chain Protons: A triplet around $\delta$ 2.5 ppm for the CH <sub>2</sub> group attached to the aromatic ring. A broad multiplet between $\delta$ 1.2-1.6 ppm for the other methylene groups. A triplet around $\delta$ 0.9 ppm for the terminal methyl group. Amine Protons: A broad singlet around $\delta$ 3.5 ppm (can be exchangeable with D <sub>2</sub> O).
<sup>13</sup> C NMR	Aromatic Carbons: Signals in the range of $\delta$ 115-145 ppm. The carbon bearing the amino group will be shielded, while the carbon attached to the alkyl chain will be deshielded. Alkyl Chain Carbons: A series of signals in the aliphatic region ( $\delta$ 14-35 ppm).
IR Spectroscopy	N-H Stretching: Two sharp bands in the region of 3350-3450 cm <sup>-1</sup> for the symmetric and asymmetric stretching of the primary amine. C-H Stretching (Alkyl): Strong absorptions just below 3000 cm <sup>-1</sup> . C-H Stretching (Aromatic): Weaker absorptions just above 3000 cm <sup>-1</sup> . C=C Stretching (Aromatic): Peaks around 1600 cm <sup>-1</sup> and 1500 cm <sup>-1</sup> . C-N Stretching: A band in the region of 1250-1335 cm <sup>-1</sup> .
Mass Spectrometry (EI)	Molecular Ion (M <sup>+</sup> ): A peak at m/z = 317. Major Fragmentation: A prominent peak resulting from benzylic cleavage, leading to the loss of a C <sub>15</sub> H <sub>31</sub> radical, resulting in a fragment at m/z = 106. Other fragments from the cleavage of the alkyl chain will also be present.

## Applications and Experimental Protocols

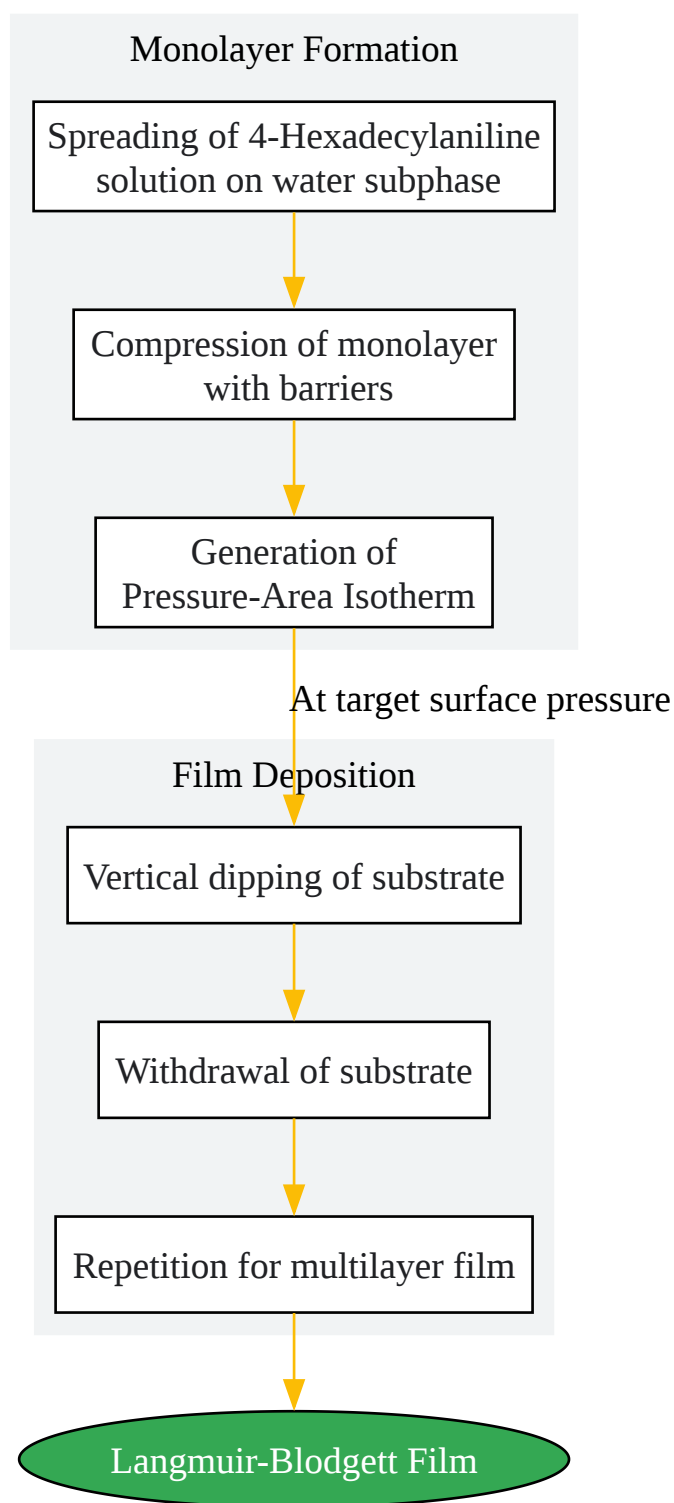
The amphiphilic nature of **4-Hexadecylaniline** makes it a versatile molecule in materials science and potentially in drug delivery systems.

## Formation of Langmuir-Blodgett Films

**4-Hexadecylaniline** can form stable monolayers at the air-water interface, which can be transferred to solid substrates to create highly ordered Langmuir-Blodgett (LB) films.<sup>[9][10][11][12]</sup>

Experimental Protocol:

- **Subphase:** Use ultrapure water as the subphase in a Langmuir trough.
- **Spreading Solution:** Prepare a dilute solution of **4-Hexadecylaniline** in a volatile, water-immiscible solvent like chloroform (e.g., 1 mg/mL).
- **Monolayer Formation:** Carefully spread the solution dropwise onto the subphase. The solvent will evaporate, leaving a monolayer of **4-Hexadecylaniline** molecules at the interface.
- **Compression:** Use the barriers of the Langmuir trough to slowly compress the monolayer. Monitor the surface pressure using a Wilhelmy plate. A pressure-area isotherm will be generated, showing the different phases of the monolayer.
- **Deposition:** Once the monolayer is in a condensed phase (as indicated by a steep increase in surface pressure), a solid substrate (e.g., silicon wafer, glass slide) can be vertically dipped and withdrawn through the monolayer at a controlled speed to deposit the LB film. This process can be repeated to build up multilayer films.



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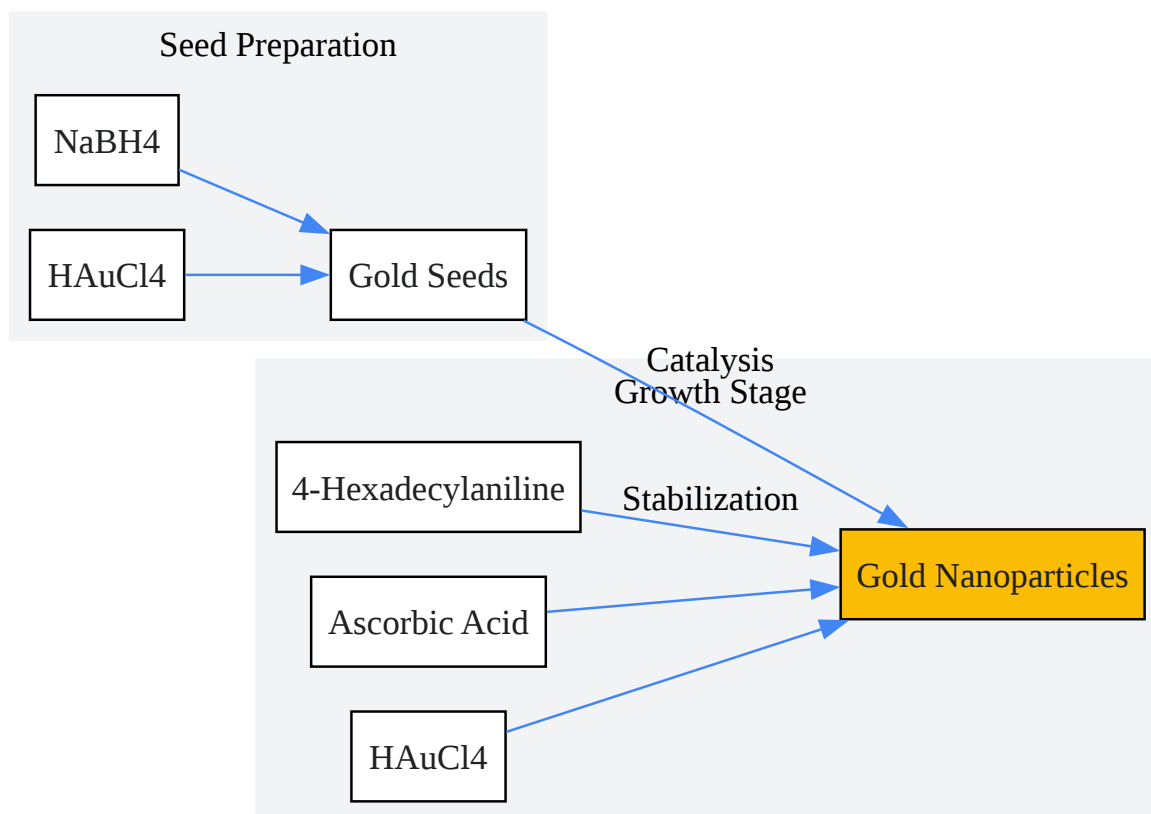
Figure 3: Workflow for Langmuir-Blodgett Film Deposition.

## Synthesis of Gold Nanoparticles

The amine group of **4-Hexadecylaniline** can act as a capping agent to stabilize gold nanoparticles (AuNPs), preventing their aggregation and controlling their size and shape during synthesis.<sup>[13][14][15][16][17]</sup>

Experimental Protocol (Seed-Mediated Growth):

- **Seed Solution Preparation:** In an aqueous solution, reduce a gold salt (e.g.,  $\text{HAuCl}_4$ ) with a strong reducing agent like sodium borohydride ( $\text{NaBH}_4$ ) in the presence of a stabilizer to form small gold seeds.
- **Growth Solution Preparation:** Prepare a growth solution containing more gold salt, a weak reducing agent like ascorbic acid, and **4-Hexadecylaniline** dissolved in a suitable solvent (e.g., ethanol) which is then added to an aqueous solution containing a surfactant like cetyltrimethylammonium bromide (CTAB).
- **Nanoparticle Growth:** Add a small volume of the seed solution to the growth solution with gentle stirring. The seeds will catalyze the reduction of the gold salt onto their surface, leading to the growth of larger, anisotropic nanoparticles. The **4-Hexadecylaniline** will cap the surface of the growing nanoparticles.
- **Purification:** The resulting AuNPs can be purified by centrifugation and redispersion in a suitable solvent to remove excess reactants.

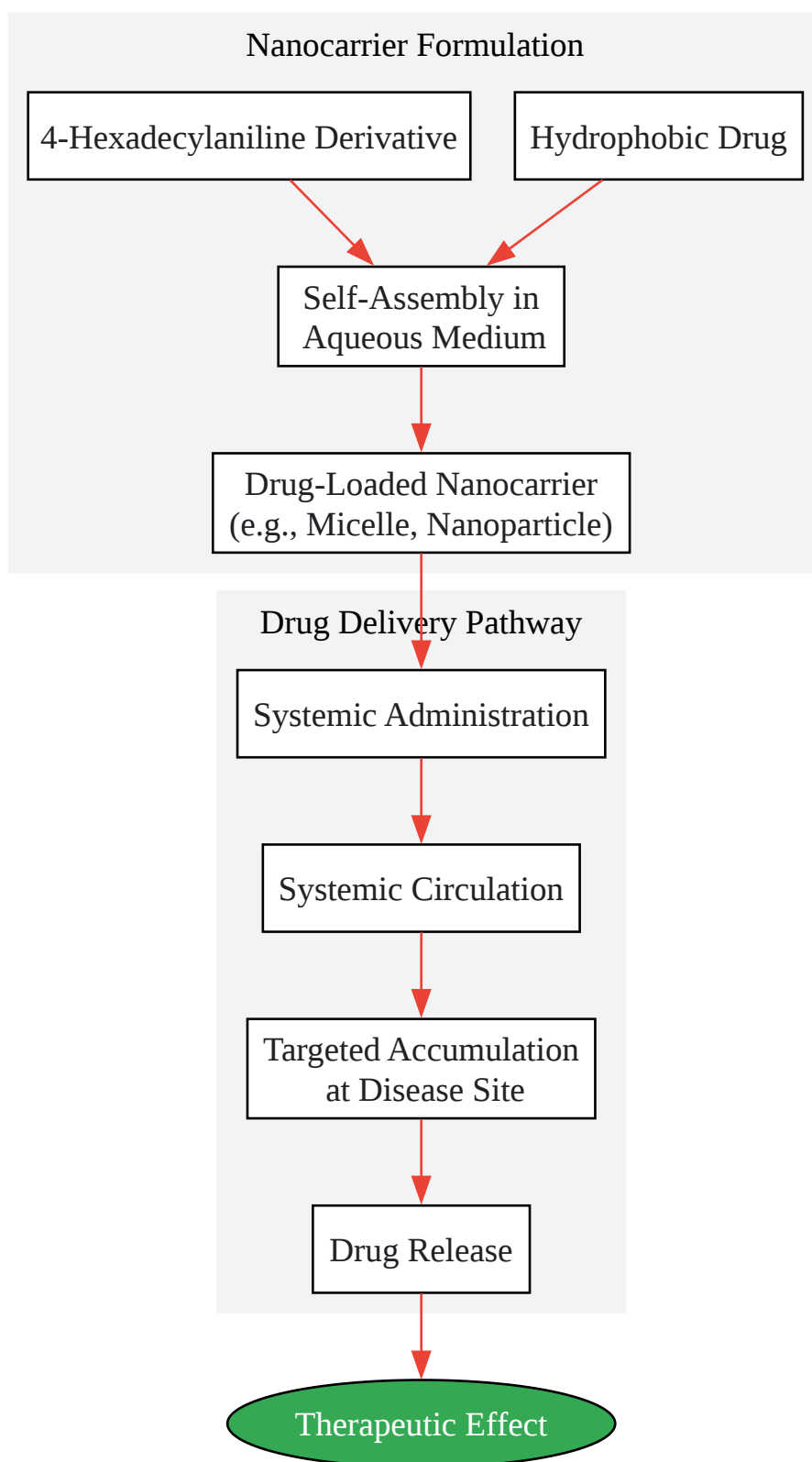


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Figure 4: Seed-Mediated Synthesis of Gold Nanoparticles.

## Potential in Drug Development

The amphiphilic nature of **4-Hexadecylaniline** and related long-chain aniline derivatives makes them interesting candidates for components of drug delivery systems, such as lipid nanoparticles or micelles.<sup>[18][19][20][21]</sup> The long alkyl chain can encapsulate hydrophobic drugs, while the aniline moiety provides a functional handle for further modification, such as attachment of targeting ligands or polyethylene glycol (PEG) for improved circulation time.



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Figure 5: Conceptual Workflow for Drug Delivery Application.

## Safety Information

**4-Hexadecylaniline** is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes only and should be used by qualified individuals. All experimental work should be conducted with appropriate safety precautions.

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